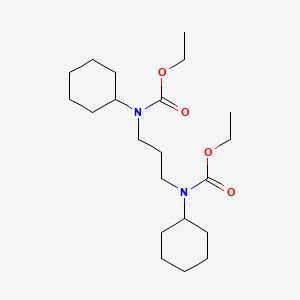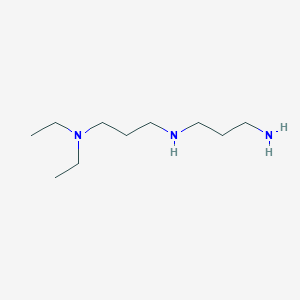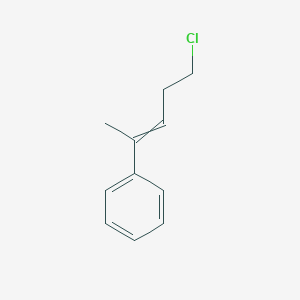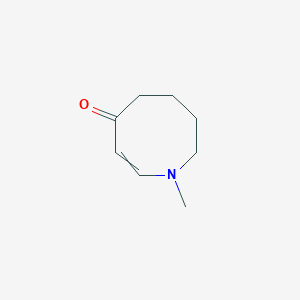
Carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester is a complex organic compound with the molecular formula C_9H_18N_2O_4. It consists of 65 atoms, including 38 hydrogen atoms, 21 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester typically involves the reaction of diethyl carbonate with 1,3-propanediamine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Diethyl carbonate+1,3-propanediamine→Carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of high-efficiency catalysts and optimized reaction conditions ensures high yield and purity of the product. The process is designed to minimize waste and energy consumption, making it economically viable.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH^-) and alkoxide ions (RO^-) are used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted carbamates and related compounds.
Aplicaciones Científicas De Investigación
Carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids, leading to changes in their structure and function. These interactions can result in various biological effects, including inhibition or activation of enzymatic activity and modulation of cellular processes.
Comparación Con Compuestos Similares
Carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester can be compared with other similar compounds, such as:
- Carbamic acid, 1,3-propanediylbis(cyclohexyl-, dimethyl ester
- Carbamic acid, 1,3-propanediylbis(cyclohexyl-, dipropyl ester
- Carbamic acid, 1,3-propanediylbis(cyclohexyl-, dibutyl ester
These compounds share similar structural features but differ in the length and nature of the ester groups. The unique properties of this compound, such as its specific reactivity and interactions, make it distinct from its analogs.
Propiedades
Número CAS |
98225-20-8 |
|---|---|
Fórmula molecular |
C21H38N2O4 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
ethyl N-cyclohexyl-N-[3-[cyclohexyl(ethoxycarbonyl)amino]propyl]carbamate |
InChI |
InChI=1S/C21H38N2O4/c1-3-26-20(24)22(18-12-7-5-8-13-18)16-11-17-23(21(25)27-4-2)19-14-9-6-10-15-19/h18-19H,3-17H2,1-2H3 |
Clave InChI |
NFXCYZSBELUIGO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N(CCCN(C1CCCCC1)C(=O)OCC)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Acetic acid--[4-(methylsulfanyl)phenyl]methanol (1/1)](/img/structure/B14327813.png)

![1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene](/img/structure/B14327821.png)


![{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene](/img/structure/B14327835.png)





